molecular formula C10H10ClNO4 B14072696 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B14072696
M. Wt: 243.64 g/mol
InChI Key: KTCHZUQSHQYOGX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is 4-(Chloromethyl)-2-(4-aminophenyl)-1,3-dioxolane.

    Oxidation Reactions: Products include various oxidized forms of the nitrophenyl group.

Scientific Research Applications

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxane
  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxepane
  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxane

Uniqueness

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring with chloromethyl and nitrophenyl substituents

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10ClNO4/c11-5-9-6-15-10(16-9)7-1-3-8(4-2-7)12(13)14/h1-4,9-10H,5-6H2

InChI Key

KTCHZUQSHQYOGX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl

Origin of Product

United States

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